Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate
Overview
Description
Scientific Research Applications
Fluorinated Compounds in Drug Development
Fluorinated compounds, such as those containing fluoro functional groups like in the query, play a critical role in the development of pharmaceuticals. The introduction of fluorine atoms into organic compounds can significantly alter their biological activity, metabolic stability, and membrane permeability. For instance, 2-Fluoro-4-bromobiphenyl is a key intermediate for manufacturing flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu et al., 2009). This illustrates the importance of fluorinated intermediates in synthesizing biologically active molecules.
Advanced Analytical Methods for Compound Characterization
The analysis and characterization of complex fluorinated compounds are crucial for understanding their properties and potential applications. Techniques such as LC-MS/MS have been employed to study the degradation processes of specific compounds, shedding light on their stability and degradation pathways, which is essential for their application in various fields, including pharmaceuticals (Barchańska et al., 2019).
Environmental and Health Impacts of Chemical Compounds
Research on the environmental and health impacts of chemical compounds, including those related to the chemical family of the queried compound, is vital. Studies on compounds such as parabens, which share some functional group similarities with the queried compound, highlight the need to understand the occurrence, fate, and behavior of chemicals in aquatic environments and their potential endocrine-disrupting effects (Haman et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
methyl 4-amino-3-fluoro-2-(2-fluoroanilino)-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O4/c1-23-14(20)7-6-10(19(21)22)12(17)11(16)13(7)18-9-5-3-2-4-8(9)15/h2-6,18H,17H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGALSZXSQWRDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2F)F)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169134 | |
Record name | Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606143-94-6 | |
Record name | Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606143-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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